molecular formula C11H15NO B14357840 1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine CAS No. 90284-39-2

1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine

Cat. No.: B14357840
CAS No.: 90284-39-2
M. Wt: 177.24 g/mol
InChI Key: GWVFVVGLQSKRHQ-UHFFFAOYSA-N
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Description

1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with formaldehyde and a suitable alkylating agent, such as n-propyl bromide. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Scientific Research Applications

1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydro-4H-2-(n-butyl)-3,1-benzoxazine
  • 1,2-Dihydro-4H-2-(n-ethyl)-3,1-benzoxazine
  • 1,2-Dihydro-4H-2-(n-methyl)-3,1-benzoxazine

Uniqueness

1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The n-propyl group may confer distinct properties compared to other alkyl-substituted benzoxazines, making it valuable for specific applications in research and industry.

Properties

CAS No.

90284-39-2

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-propyl-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C11H15NO/c1-2-5-11-12-10-7-4-3-6-9(10)8-13-11/h3-4,6-7,11-12H,2,5,8H2,1H3

InChI Key

GWVFVVGLQSKRHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1NC2=CC=CC=C2CO1

Origin of Product

United States

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